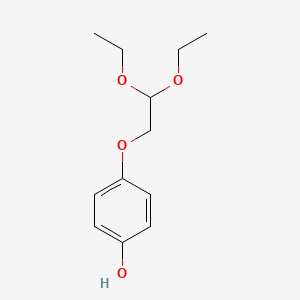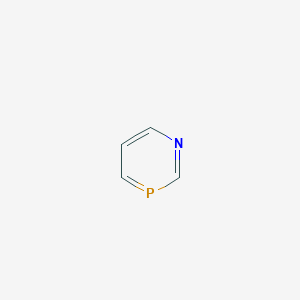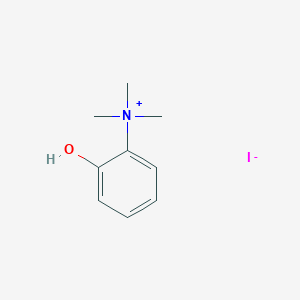
(o-Hydroxyphenyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Hydroxyphenyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C9H14INO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (o-Hydroxyphenyl)trimethylammonium iodide typically involves the quaternization of o-hydroxyaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(o-Hydroxyphenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form o-benzoquinone derivatives.
Reduction: It can be reduced using mild reducing agents like samarium(II) iodide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Samarium(II) iodide in tetrahydrofuran is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: o-Benzoquinone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(o-Hydroxyphenyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the formulation of certain industrial chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (o-Hydroxyphenyl)trimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell surfaces, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltrimethylammonium iodide
- Ferrocenylmethyltrimethylammonium iodide
- Trimethylphenylammonium iodide
Uniqueness
(o-Hydroxyphenyl)trimethylammonium iodide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack this functional group.
Propiedades
Número CAS |
21405-07-2 |
|---|---|
Fórmula molecular |
C9H14INO |
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H |
Clave InChI |
OUKNUJJNJAEVSP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC=CC=C1O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


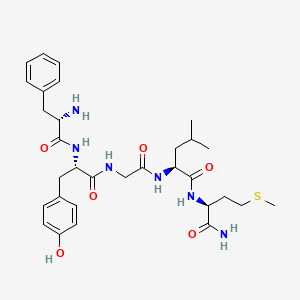
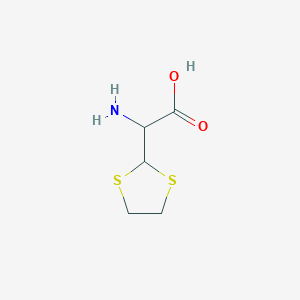

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
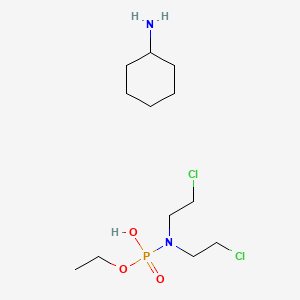

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
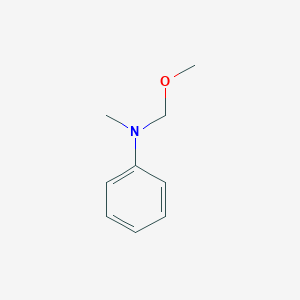
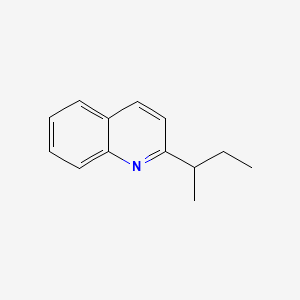
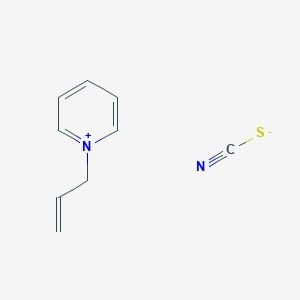
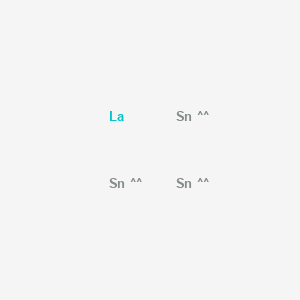
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
